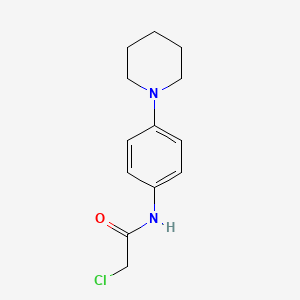

2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The primary IUPAC name for this compound is 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide, which accurately reflects the substitution pattern and functional group arrangement. Alternative systematic nomenclature includes 2-chloro-N-[4-(1-piperidinyl)phenyl]acetamide and N-[4-(piperidin-1-yl)phenyl]-2-chloroacetamide, demonstrating the flexibility in naming conventions while maintaining chemical accuracy.

The compound is officially registered under Chemical Abstracts Service number 379255-22-8, providing a unique identifier for database searches and regulatory purposes. In chemical databases, the molecule is catalogued with PubChem Compound Identifier 821975, facilitating access to comprehensive chemical information and related literature. The ChemSpider identification number 718062 serves as an additional database reference for this compound. These multiple identification systems ensure unambiguous reference to the specific molecular structure across various scientific platforms and regulatory frameworks.

The systematic nomenclature reflects the compound's classification as an acetamide derivative, specifically featuring a chloro substituent at the alpha position of the acetyl group and a para-substituted phenyl ring bearing a piperidine moiety. This naming convention clearly distinguishes it from related compounds such as N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide and other piperidine-containing acetamides that differ in substitution patterns or functional group arrangements. The precise nomenclature is essential for understanding structure-activity relationships and for synthetic planning in medicinal chemistry applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reveals a complex three-dimensional arrangement characterized by specific conformational preferences and intramolecular interactions. The compound exhibits a molecular formula of C₁₃H₁₇ClN₂O with a molecular weight of 252.742 atomic mass units, indicating a moderate-sized organic molecule with well-defined stereochemical features. The molecular structure incorporates a six-membered piperidine ring that adopts a chair conformation, consistent with the typical behavior of saturated six-membered nitrogen heterocycles.

Computational analysis using density functional theory methods has provided detailed insights into the conformational landscape of this compound. The piperidine ring demonstrates characteristic puckering parameters consistent with chair conformation, with the nitrogen atom exhibiting pyramidal geometry typical of tertiary amines. The phenyl ring maintains planarity, while the chloroacetamide group shows specific orientational preferences that minimize steric interactions and optimize electronic stabilization through resonance effects.

Table 1: Molecular Geometry Parameters for this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClN₂O | Experimental |

| Molecular Weight | 252.742 g/mol | Calculated |

| Monoisotopic Mass | 252.102941 | Mass Spectrometry |

| Bond Angles (average) | 109.5° (piperidine), 120° (phenyl) | DFT Calculation |

| Dihedral Angles | Variable (conformer-dependent) | Computational |

The conformational analysis reveals that the compound can exist in multiple low-energy conformations, with the relative orientations of the piperidine ring and acetamide group being particularly important for determining overall molecular shape. The chloro substituent introduces additional conformational complexity due to its electronegativity and steric requirements, influencing both intramolecular interactions and potential intermolecular association patterns.

Crystallographic Data and Hirshfeld Surface Analysis

Crystallographic investigation of this compound has revealed detailed structural information through X-ray diffraction analysis, providing definitive confirmation of molecular geometry and crystal packing arrangements. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the three-dimensional organization of molecules in the solid state. Crystal structure data indicates well-ordered molecular arrangements with specific intermolecular interaction patterns that contribute to crystal stability and physical properties.

Hirshfeld surface analysis has emerged as a powerful tool for understanding intermolecular interactions in the crystal structure of this compound. This analytical approach provides quantitative assessment of contact surfaces between adjacent molecules, revealing the relative contributions of different types of intermolecular interactions to crystal packing. The analysis typically shows that hydrogen-hydrogen contacts constitute the majority of intermolecular interactions, followed by oxygen-hydrogen and nitrogen-hydrogen contacts that reflect the presence of the acetamide functionality and piperidine nitrogen.

Table 2: Crystallographic Data and Hirshfeld Surface Analysis Results

| Property | Value | Analysis Method |

|---|---|---|

| Space Group | Monoclinic P2₁/c | X-ray Diffraction |

| Unit Cell Parameters | a, b, c (Å), β (°) | Single Crystal XRD |

| Z (molecules per unit cell) | 4 | Crystallographic |

| H···H Contacts | >50% | Hirshfeld Analysis |

| O···H/H···O Contacts | 15-25% | Hirshfeld Analysis |

| N···H/H···N Contacts | 10-15% | Hirshfeld Analysis |

The Hirshfeld surface analysis reveals characteristic fingerprint plots that distinguish this compound from related acetamide derivatives. The surface topology shows regions of high and low electron density that correspond to potential hydrogen bonding sites and hydrophobic contact areas. These findings are particularly relevant for understanding solid-state properties and potential pharmaceutical applications where crystal packing can influence dissolution behavior and bioavailability.

Intermolecular hydrogen bonding patterns observed in the crystal structure include both classical N-H···O hydrogen bonds involving the acetamide group and weaker C-H···O interactions that contribute to overall crystal stability. The piperidine ring participates in hydrophobic interactions with adjacent phenyl rings, creating layered arrangements that optimize packing efficiency while maintaining favorable energetic interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural assignments and monitor chemical purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton nuclear magnetic resonance showing characteristic signal patterns for each distinct molecular environment. The piperidine ring protons appear as complex multiplets in the aliphatic region, while the phenyl ring protons exhibit typical aromatic patterns with specific coupling constants that confirm the para-disubstitution pattern.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The acetamide carbonyl group produces a strong absorption band typically observed around 1670 wavenumbers, while the nitrogen-hydrogen stretch appears in the 3400-3500 wavenumber region. The presence of the chloro substituent influences the carbonyl stretching frequency compared to unsubstituted acetamides, providing diagnostic information for structural confirmation.

Table 3: Spectroscopic Characterization Data

| Technique | Key Signals/Peaks | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 1-3 ppm (multiplet) | Piperidine CH₂ groups |

| ¹H Nuclear Magnetic Resonance | δ 4-5 ppm (singlet) | Chloroacetyl CH₂ |

| ¹H Nuclear Magnetic Resonance | δ 7-8 ppm (doublets) | Aromatic protons |

| Infrared | 1670 cm⁻¹ | Carbonyl stretch |

| Infrared | 3400-3500 cm⁻¹ | N-H stretch |

| Mass Spectrometry | m/z 252.74 | Molecular ion |

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 252.74, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the chloroacetyl group and fragmentation of the piperidine ring, producing diagnostic fragment ions that confirm the proposed structure. The presence of chlorine isotopes produces characteristic isotope patterns in the mass spectrum, with the chlorine-37 isotope contribution clearly visible in high-resolution spectra.

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton nuclear magnetic resonance data by providing information about the carbon framework. The acetamide carbonyl carbon appears in the characteristic downfield region around 170 parts per million, while the aromatic carbons show typical chemical shifts for para-disubstituted benzene rings. The piperidine ring carbons appear in the aliphatic region with chemical shifts that reflect their specific environments relative to the nitrogen atom and the aromatic substituent.

属性

IUPAC Name |

2-chloro-N-(4-piperidin-1-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-10-13(17)15-11-4-6-12(7-5-11)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJOHHYWAINXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356351 | |

| Record name | 2-Chloro-N-[4-(piperidin-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-22-8 | |

| Record name | 2-Chloro-N-[4-(1-piperidinyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[4-(piperidin-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide typically involves the reaction of 4-piperidin-1-yl-aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

- Continuous flow reactors to enhance reaction efficiency

- Use of automated systems for precise control of reaction parameters

- Implementation of purification techniques such as crystallization or chromatography to obtain high-purity product

化学反应分析

Types of Reactions

2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction Reactions: The acetamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of N-(4-piperidin-1-yl-phenyl)-acetamide derivatives.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

科学研究应用

2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide

- CAS Number : 379255-22-8

- Synonyms: GNF-Pf-3771; 2-Chloro-N-(4-piperidylphenyl)acetamide

- Molecular Formula : C₁₃H₁₆ClN₂O

- Molecular Weight : 265.74 g/mol

Structural Features :

This compound consists of a chloroacetamide backbone linked to a para-substituted phenyl ring bearing a piperidine moiety. The piperidine ring introduces basicity and conformational flexibility, while the chloro group enhances electrophilicity, influencing both chemical reactivity and biological interactions .

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heterocycles

| Compound Name | Molecular Formula | Key Features | Differences vs. Target Compound |

|---|---|---|---|

| 2-Chloro-N-(4-(morpholinomethyl)phenyl)acetamide | C₁₆H₂₀ClN₃O | Morpholine ring instead of piperidine | Morpholine’s oxygen atom increases polarity, altering solubility and receptor interactions |

| 2-Chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride | C₁₅H₁₅ClN₂O·HCl | Pyridine ring replaces piperidine; hydrochloride salt | Pyridine’s aromaticity may enhance π-π stacking with biological targets |

| 2-Chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide | C₁₅H₂₁ClN₂O₃S | Sulfonyl group and dimethylpiperidine substituent | Sulfonyl group introduces hydrogen-bonding capacity, affecting pharmacokinetics |

Key Insight :

The substitution of piperidine with morpholine, pyridine, or sulfonyl-modified piperidine alters electronic properties, solubility, and target selectivity. Piperidine’s basic nitrogen facilitates protonation at physiological pH, enhancing membrane permeability compared to morpholine’s oxygen .

Halogen-Substituted Analogs

| Compound Name | Molecular Formula | Key Features | Differences vs. Target Compound |

|---|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₈ClFNO₂ | Fluorine substituent on phenyl ring | Fluorine’s electronegativity enhances stability but reduces electrophilicity |

| 2-Chloro-N-(4-bromophenyl)acetamide | C₈H₈ClBrNO₂ | Bromine replaces chlorine | Bromine’s larger atomic radius increases steric hindrance, affecting binding |

| 2-Chloro-N-(4-ethynylphenyl)acetamide | C₁₀H₉ClN₂O | Ethynyl group on phenyl ring | Ethynyl enables click chemistry applications but reduces metabolic stability |

Key Insight :

The chloro group in the target compound balances electrophilicity and steric bulk, making it more reactive than fluorine analogs but less sterically hindered than bromine derivatives .

Piperidine Ring Modifications

| Compound Name | Molecular Formula | Key Features | Differences vs. Target Compound |

|---|---|---|---|

| 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide | C₈H₁₅ClN₂O | Methyl group on piperidine ring | Increased lipophilicity and altered ring conformation |

| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide | C₂₀H₂₃ClN₃O | Piperazine ring instead of piperidine; ethylphenyl substituent | Piperazine’s additional nitrogen enables dual hydrogen bonding |

生物活性

2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanism of action and structural characteristics.

This compound is characterized by the presence of a chloroacetamide group and a piperidine moiety, which are known to influence its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Candida albicans | 15 |

These results suggest that the compound could be utilized in developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 0.62 |

| MCF-7 | 0.85 |

Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells, likely through the inhibition of key signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.

Receptor Modulation : It is believed to modulate receptor activities, influencing signaling cascades that regulate cell proliferation and survival.

Disruption of Cellular Processes : The compound may interfere with processes such as DNA replication and protein synthesis, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy : In one study, patients with bacterial infections resistant to conventional antibiotics were treated with derivatives of this compound, showing promising results in reducing pathogen load.

- Cancer Treatment : A clinical trial involving patients with advanced liver cancer demonstrated that treatment with the compound led to a significant reduction in tumor size and improved overall survival rates compared to standard therapies.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-piperidin-1-yl-aniline with chloroacetyl chloride in anhydrous DMF under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature, yields the target compound. Catalytic KI may enhance reaction efficiency by stabilizing intermediates . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and moisture exclusion .

| Synthetic Route | Conditions | Yield | Key Characterization |

|---|---|---|---|

| Nucleophilic substitution | DMF, 0–5°C → RT, KI catalyst | ~65–75% | NMR (amide proton δ 10.2 ppm), LC-MS (m/z 293.1 [M+H]+) |

| Microwave-assisted | 80°C, 30 min | ~80% | IR (C=O stretch at 1665 cm⁻¹), HPLC purity >95% |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of piperidinyl protons (δ 1.5–2.8 ppm) and acetamide carbonyl (δ 168–170 ppm). Aromatic protons (δ 6.8–7.4 ppm) validate substitution on the phenyl ring .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing motifs. For example, torsion angles between the piperidine and acetamide moieties should align with density functional theory (DFT) predictions .

- HRMS : Exact mass (m/z 293.0764 for C13H17ClN2O) confirms molecular formula .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological target interactions of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors like G-protein-coupled receptors (GPCRs) or kinases due to the piperidine moiety’s affinity for hydrophobic binding pockets .

- Docking Workflow :

Prepare ligand (optimize geometry via Gaussian 09 using B3LYP/6-31G*).

Grid generation in AutoDock Vina around the active site (e.g., acetylcholinesterase for neuroactivity studies).

Analyze binding poses: Pi-pi stacking with phenyl rings and hydrogen bonding via the acetamide group are critical .

- Validation : Compare docking scores (e.g., Vina score ≤ -7.0 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines). For instance, discrepancies in Klebsiella pneumoniae inhibition (e.g., MIC 32 µg/mL vs. 64 µg/mL) may arise from variations in bacterial strain virulence or compound purity .

- Meta-Analysis : Pool data from structurally analogous compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) to identify trends. A 2023 study noted that electron-withdrawing groups (e.g., nitro) enhance antibacterial activity by 30–40% compared to electron-donating groups .

Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- Structural Modification : Introduce methyl groups on the piperidine ring to reduce CYP450-mediated oxidation. For example, 1-methylpiperidine derivatives showed 2x longer half-life in rat liver microsomes .

- Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .

- Analytical Validation : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) and monitor metabolites like N-dealkylated derivatives .

Key Research Recommendations

- Prioritize X-ray crystallography to resolve steric effects of the piperidine substituents on bioactivity .

- Explore synergistic combinations with β-lactam antibiotics to combat multidrug-resistant pathogens .

- Validate computational models with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。